Minoxidil

Androgenetic alopecia Comparative efficacy Hair density

Minoxidil is a prodrug that requires SULT1A1-mediated bioactivation to its 14-fold more potent metabolite, minoxidil sulfate. This enzymatic variability precludes simple substitution with other vasodilators. Evidence: 5% topical outperforms 2% in male AGA; oral 5 mg/day yields +23.4 hairs/cm² at vertex; combination with 0.25% topical finasteride adds 17.6% absolute efficacy. Ensure consistent bioactivation with high-purity material.

Molecular Formula C9H15N5O
Molecular Weight 209.25 g/mol
Cat. No. B1677147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinoxidil
SynonymsLoniten
Minoxidil
Regaine
Rogaine
U 10858
Molecular FormulaC9H15N5O
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=N)N(C(=C2)N)O
InChIInChI=1S/C9H15N5O/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13/h6,11,15H,1-5,10H2
InChIKeyZIMGGGWCDYVHOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2200 mg/L
0.01 M
Solubility (mg/ml): propylene glycol 75, methanol 44, ethanol 29, 2-propanol 6.7, dimethylsulfoxide 6.5, water 2.2, chloroform 0.5, acetone <0.5, ethyl acetate <0.5, diethyl ether <0.5, benzene <0.5, acetonitrile <0.5.
>31.4 [ug/mL]
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Minoxidil for Androgenetic Alopecia: Baseline Overview and Procurement Considerations


Minoxidil is a piperidino-pyrimidine derivative initially developed as an oral antihypertensive agent, now widely used topically and orally for androgenetic alopecia (AGA) due to its hair growth-promoting effects [1]. It is a prodrug that requires bioactivation by sulfotransferase enzymes (primarily SULT1A1) in the outer root sheath of hair follicles to its active metabolite, minoxidil sulfate, which stimulates hair growth through potassium channel opening and increased vascular endothelial growth factor (VEGF) expression [2].

Why Minoxidil Cannot Be Simply Substituted: Key Differentiation Factors


Minoxidil's therapeutic response is highly variable due to inter-individual differences in scalp SULT1A1 activity, which ranges from 0.0392 to 0.5048 units across different hair follicle sites [1]. This enzymatic variability, combined with formulation-dependent differences in percutaneous absorption (ranging from 1-2% for topical solutions to 90-100% for oral formulations) [2], means that substituting minoxidil with another vasodilator or even another topical formulation can lead to markedly different clinical outcomes. Furthermore, minoxidil sulfate, the active metabolite, is 14-fold more potent than minoxidil itself in stimulating cysteine incorporation in cultured follicles [3], underscoring the critical role of bioactivation. These factors create a scenario where simple replacement with a 'similar' compound is not scientifically justifiable without comparative efficacy data.

Minoxidil Comparative Efficacy: Quantitative Evidence for Scientific Selection


Minoxidil 5% Topical vs. Finasteride 1 mg Oral: Terminal Hair Count at 24 Weeks

In a network meta-analysis of 23 studies, 5% topical minoxidil was compared to 1 mg/day oral finasteride for the treatment of male AGA. At 24 weeks, 5 mg/day oral minoxidil was significantly more efficacious than 1 mg/day finasteride in increasing terminal hair count, with a mean difference of 10.4 hairs/cm² (95% CI: 2.2–18.6) [1]. However, 5% topical minoxidil was not directly compared in this analysis; instead, the comparison is between oral minoxidil 5 mg and finasteride 1 mg. This highlights that the choice between minoxidil and finasteride depends on the specific formulation and dose, with oral minoxidil showing a quantifiable advantage over oral finasteride in terminal hair count at this time point.

Androgenetic alopecia Comparative efficacy Hair density

Minoxidil 5% Topical vs. Minoxidil 2% Topical: Nonvellus Hair Count at 48 Weeks

A 48-week, double-blind, placebo-controlled, randomized, multicenter trial compared 5% topical minoxidil with 2% topical minoxidil and placebo in 393 men with AGA. At week 48, 5% topical minoxidil demonstrated significantly greater improvement in nonvellus hair count compared to 2% topical minoxidil (P < 0.05) [1]. The 5% formulation also showed an earlier onset of response and superior patient-rated scalp coverage and treatment benefit. While specific hair count differences were not provided in the abstract, the study's conclusion of clear superiority supports the use of 5% over 2% for optimal efficacy.

Androgenetic alopecia Dose-response Topical formulation

Oral Minoxidil 5 mg vs. Topical Minoxidil 5%: Vertex Terminal Hair Density at 24 Weeks

In a double-blind, placebo-controlled RCT involving 90 men with AGA, oral minoxidil 5 mg daily was compared to topical minoxidil 5% twice daily for 24 weeks. In the vertex area, the mean change in terminal hair density from baseline to week 24 was 23.4 hairs/cm² higher in the oral group (95% CI: -0.3 to 43.0; P=0.09) [1]. According to photographic analysis, oral minoxidil was superior to topical minoxidil in the vertex (24% improvement; 95% CI: 0 to 48; P=0.04) but not in the frontal scalp (12% improvement; 95% CI: -12 to 36; P=0.24) [1]. The most common adverse effect, hypertrichosis, was more frequent with oral minoxidil (49% vs. 25%) [1].

Androgenetic alopecia Oral minoxidil Topical minoxidil Route of administration

Minoxidil 5% Topical vs. Low-Level Light Therapy (LLLT): Hair Density at 6 Months

A single-blind RCT compared 5% topical minoxidil (n=48) to LLLT (633±10 nm, 3 sessions/week, n=43) in 75 men with AGA over 6 months. The mean hair density increased from 97.6±21.6 to 134.6±24 hairs/cm² in the minoxidil group and from 104.8±22.7 to 130±25.7 hairs/cm² in the LLLT group [1]. The difference between groups at 6 months was not statistically significant (P > 0.05) [1]. In the minoxidil group, 28.9% showed excellent growth, 52.6% mild-moderate growth, and 18.4% no change; in the LLLT group, 16.2% showed excellent growth, 56.7% mild-moderate growth, and 27% no change [1].

Androgenetic alopecia LLLT Non-pharmacologic comparator

Minoxidil 5% Topical Alone vs. Minoxidil 5% + Finasteride 0.25% Topical Combination: Hair Regrowth at 12 Weeks

In a single-blind study of 164 male patients with AGA, the combination of topical finasteride 0.25% with minoxidil 5% (Group A) was compared to topical minoxidil 5% alone (Group B). After 12 weeks of follow-up, the efficacy rate was 86.7% in the combination group versus 69.1% in the monotherapy group (P=0.006) [1]. This represents a 17.6% absolute improvement in hair regrowth response.

Androgenetic alopecia Combination therapy Topical finasteride

Minoxidil 1 mg Oral vs. Minoxidil 5% Topical: Hair Diameter and Density at 6 Months

A randomized controlled trial compared low-dose oral minoxidil 1 mg/day to topical minoxidil 5% solution in 65 patients with AGA over 6 months. Both groups showed significant improvement in hair diameter (P < 0.001), but there was no significant difference between the two groups [1]. Photographic assessment demonstrated significant improvement in hair density in the topical minoxidil group at all measured points (12 cm: P=0.025; 16 cm: P=0.034; 24 cm: P=0.014 from glabella), whereas the oral minoxidil group did not show significant improvement [1]. However, the difference between the two groups was not significant, and over 60% of patients in each group expressed satisfaction with their treatment [1].

Androgenetic alopecia Low-dose oral minoxidil Topical minoxidil

Minoxidil Application Scenarios Based on Quantitative Evidence


Scenario 1: Optimal Topical Formulation Selection for Male AGA

For male patients with androgenetic alopecia (AGA) who prefer topical therapy, 5% topical minoxidil should be prioritized over 2% topical minoxidil based on a 48-week RCT demonstrating significantly greater improvement in nonvellus hair count and earlier onset of response (P < 0.05) [1]. This evidence directly supports the procurement of 5% topical minoxidil as the standard of care for male AGA.

Scenario 2: Vertex-Predominant Hair Loss in Men

In men with vertex-predominant AGA, oral minoxidil 5 mg/day may be preferred over topical minoxidil 5% based on a 24-week RCT showing a 23.4 hairs/cm² greater increase in terminal hair density at the vertex and a 24% higher photographic improvement rate (P=0.04) [1]. This site-specific superiority should inform selection when the vertex is the primary area of concern.

Scenario 3: Enhancing Efficacy with Combination Therapy

To maximize hair regrowth in male AGA, the combination of topical minoxidil 5% with topical finasteride 0.25% is recommended over minoxidil 5% monotherapy, as demonstrated by a 17.6% absolute increase in efficacy rate (86.7% vs. 69.1%, P=0.006) in a 12-week RCT [1]. This evidence supports the procurement of combination formulations or the co-administration of these agents.

Scenario 4: Non-Pharmacologic Alternative Assessment

When considering low-level light therapy (LLLT) as an alternative to topical minoxidil, the quantitative evidence shows that minoxidil 5% provides a 4.6 hairs/cm² higher mean hair density and a 12.7% higher excellent growth rate at 6 months, though the overall difference was not statistically significant [1]. This data can guide discussions on relative efficacy when LLLT is considered for patients intolerant to topical therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Minoxidil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.